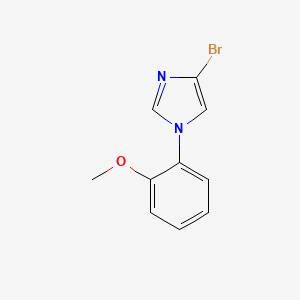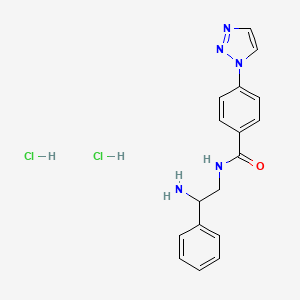
2-Chloro-4-(imidazol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(imidazol-1-yl)benzonitrile is a chemical compound with the molecular formula C10H6ClN3 . It has a molecular weight of 203.63 and is used for research purposes .
Synthesis Analysis
The synthesis of imidazole compounds, such as this compound, can be achieved through various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring linked to an imidazole ring through a carbon-nitrogen bond . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
Imidazole compounds, such as this compound, are known for their broad range of chemical and biological properties . They can undergo various chemical reactions, including oxidation, condensation with aldehydes, and cycloaddition reactions .Physical and Chemical Properties Analysis
This compound is a solid compound . It is highly soluble in water and other polar solvents .Scientific Research Applications
Metal-Organic Frameworks and Gas Sorption
The synthesis of metal-organic frameworks (MOFs) using imidazole-containing ligands, such as 1,3,5-tri(1H-imidazol-4-yl)benzene, has been explored. These MOFs have demonstrated remarkable uptake for gases like CO2, N2, H2, CH4, and organic vapors, showing potential for selective gas adsorption applications (Chen et al., 2014).
Anticancer Agents
Benzimidazole derivatives, including 2-chloro-4-(imidazol-1-yl)benzonitrile, have shown promising anticancer activity. Derivatives of benzimidazole have been studied for their potential as anticancer agents against various cancer cell lines (Nofal et al., 2014).
Corrosion Inhibition
Novel benzimidazole compounds, including derivatives of this compound, have been investigated for their corrosion inhibiting properties on mild steel in HCl solutions. These studies combine experimental methods with computational approaches to understand the inhibition mechanism (Chaouiki et al., 2020).
Luminescent Properties
Research has been conducted on the luminescent properties of salts derived from imidazole compounds, which may include derivatives of this compound. These studies focus on the synthesis, crystal structure, and luminescent behavior of these compounds (Tang et al., 2018).
Coordination Polymers and Magnetic Studies
The construction of coordination polymers using bifurcating ligands like this compound has been explored, along with their magnetic properties. These studies involve synthesizing and analyzing the structures of various polymers (Aijaz et al., 2011).
Mechanism of Action
While the specific mechanism of action for 2-Chloro-4-(imidazol-1-yl)benzonitrile is not mentioned in the search results, imidazole compounds are known to exhibit a wide range of biological activities . They are used in the development of new drugs and have shown antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Properties
IUPAC Name |
2-chloro-4-imidazol-1-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-5-9(2-1-8(10)6-12)14-4-3-13-7-14/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCPWFQEGHGXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane](/img/structure/B2866541.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2866542.png)
amino}ethan-1-ol](/img/structure/B2866543.png)


![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2866547.png)
![4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2866548.png)
![4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2866550.png)
![N-cyclohexyl-N-(2-hydroxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2866551.png)
![2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid](/img/structure/B2866552.png)


